molecular formula C12H14O2 B1589163 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-10-1

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1589163
CAS RN: 61495-10-1
M. Wt: 190.24 g/mol
InChI Key: XVCLHUXQMUORDD-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-7-methyl-3,4-dihydronaphthalene-1(2H)-one, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a therapeutic agent, its biochemical and physiological effects, and its ability to be used in laboratory experiments.

Scientific Research Applications

Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols

A study investigated the acid-catalyzed solvolysis of a similar compound, highlighting the mechanism leading to the elimination product and emphasizing the stability of carbocations in such reactions, which may provide insights into the reactivity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one under similar conditions (Jia & Thibblin, 2001).

Selective O-Methyloxime Formation

Research has detailed the selective formation of O-methyloxime derivatives from a structurally related compound, showcasing techniques for achieving specific chemical modifications which could be applied to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one for potential bioactive molecule development (Collins, Fallon, & Skene, 1994).

Photochemical Formation of Hexahydronaphthalenones

A study on the photochemical reactions leading to hexahydronaphthalenones demonstrates the potential for synthesizing complex naphthalene derivatives, possibly opening pathways for new materials or drug discovery related to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Witte & Margaretha, 1999).

Sphingosine-1-Phosphate (S1P) Receptor Agonist Development

The development of a S1P receptor agonist with a dihydronaphthalene core highlights the therapeutic potential of structurally similar compounds in treating autoimmune diseases, suggesting possible pharmacological applications for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Kurata et al., 2017).

Synthesis and Chemical Properties Exploration

Various studies have focused on the synthesis, structural characterization, and reaction mechanisms of dihydronaphthalene derivatives, providing a foundation for understanding the chemical behavior and potential applications of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one in areas such as material science, chemical synthesis, and pharmaceutical development (Adachi, 1973), (Berardi et al., 2005).

properties

IUPAC Name

6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLHUXQMUORDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463322
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

CAS RN

61495-10-1
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-4-methylbenzoic acid (30 g) was reduced to the benzylic alcohol with BH3 in THF (181 ml of 1 M solution). Oxidation of this product (28.7 g) with pyridinium chlorochromate (71g) gave the benzaldehyde derivative (21.3 g). Treatment of this alde hyde (19.6 g) with BrPh P(CH ) COOH (54.5 g) under Wit tig conditions afforded 4-(3-methoxy-4-methylphenyl)-3-butene carboxylic acid (26.9 g). Catalytic reduction of this product followed by polyphosphoric acid (PPA) cyclization gave the desired tetralone.
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Synthesis routes and methods II

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Synthesis routes and methods III

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed wiith hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene
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Synthesis routes and methods IV

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

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